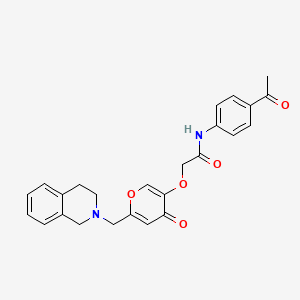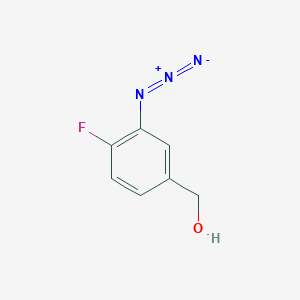
3-isopentyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopentyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique structure and has been synthesized through various methods. In
Applications De Recherche Scientifique
Antitumor Activity
A study by Maftei et al. (2013) on novel bioactive 1,2,4-oxadiazole natural product analogs revealed that compounds with 1,2,4-oxadiazole rings exhibited significant antitumor activity. One of the synthesized compounds demonstrated potent antitumor properties with a mean IC50 value of approximately 9.4 µM, indicating the potential of such compounds in cancer treatment (Maftei et al., 2013).
Synthesis for Medicinal Chemistry
Gondi et al. (2021) discussed an inexpensive and scalable method for synthesizing quinazolin-dione-N-3-alkyl derivatives, which are core scaffolds for bioactive small molecules. This method allows for the creation of a wide variety of derivatives with medicinal applications, highlighting the versatility and importance of quinazolin-dione compounds in drug development (Gondi et al., 2021).
Gly/NMDA and AMPA Receptor Antagonists
Colotta et al. (2004) synthesized 3-hydroxy-quinazoline-2,4-dione derivatives, finding them useful as selective Gly/NMDA and AMPA receptor antagonists. This suggests the potential use of similar quinazoline derivatives in neurological and psychiatric disorders where modulation of these receptors is beneficial (Colotta et al., 2004).
Antimalarial Activity
A study by Abdelmonsef et al. (2020) involved synthesizing novel hybrid quinazolin-2,4-dione analogs and conducting in silico molecular docking studies. The results indicated potential antimalarial activity, with one compound showing high binding affinity against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) (Abdelmonsef et al., 2020).
Synthesis and Herbicidal Evaluation
Wang et al. (2014) synthesized triketone-containing quinazoline-2,4-dione derivatives and evaluated their herbicidal activity. Some of these compounds showed excellent herbicidal activity against various weeds, indicating their potential as effective herbicides (Wang et al., 2014).
Propriétés
IUPAC Name |
3-(3-methylbutyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-13(2)10-11-26-21(27)17-9-8-15(12-18(17)23-22(26)28)20-24-19(25-29-20)16-7-5-4-6-14(16)3/h4-9,12-13H,10-11H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHIJYHQSHZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

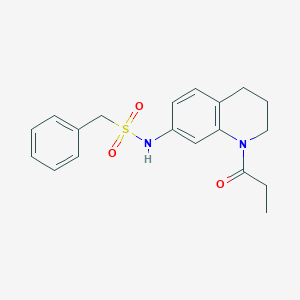
![Ethyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468347.png)
![N-(4-butylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2468348.png)
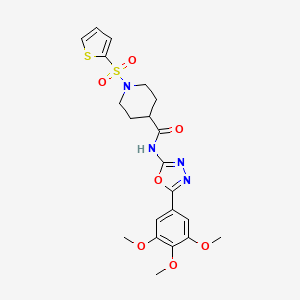
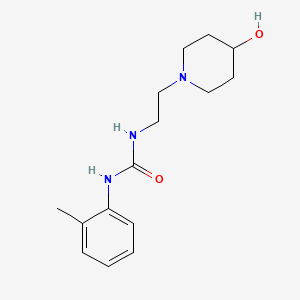
![Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate](/img/structure/B2468353.png)
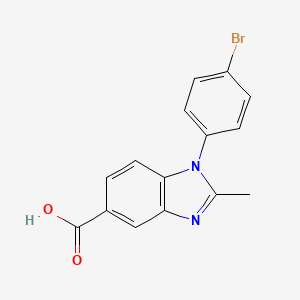
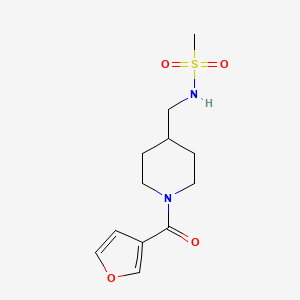
![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)
![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)
![N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/no-structure.png)

